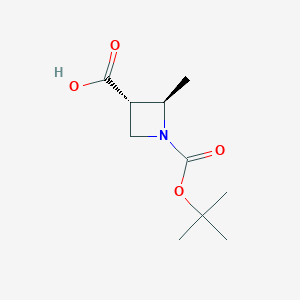

(2R,3S)-1-tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid

Description

Key Structural Features:

- Azetidine Ring : The four-membered ring imposes significant ring strain, influencing reactivity and conformational flexibility.

- Boc Protecting Group : The tert-butoxycarbonyl group at N-1 enhances solubility in organic solvents and prevents unwanted side reactions during peptide synthesis.

- Carboxylic Acid Moiety : The C-3 carboxylic acid enables conjugation with amino groups, making the compound a valuable building block for peptidomimetics.

Properties

IUPAC Name |

(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-6-7(8(12)13)5-11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXXUWWAQCAPNM-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation from Amino Alcohol Precursors

Azetidine rings are often constructed via cyclization of β-amino alcohols. For example, 3-hydroxy-3-methylazetidine derivatives can be synthesized by treating amino alcohols with carbonylating agents under basic conditions. In one protocol, potassium carbonate facilitates the cyclization of 2-methyl-3-aminopropanol, yielding the azetidine core. The stereochemical outcome is controlled by chiral catalysts or resolving agents during this step.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced early in the synthesis to protect the azetidine nitrogen. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice, reacting with the azetidine amine in the presence of a base such as sodium bicarbonate. This step typically achieves yields exceeding 90% under mild conditions (0–25°C, 12–24 hours).

Step-by-Step Preparation Methods

Synthesis of (2R,3S)-2-Methylazetidine-3-Carboxylic Acid

The carboxylic acid functionality is introduced via oxidation of a hydroxymethyl intermediate. A representative pathway involves:

-

Hydroxymethylation : Reacting 3-hydroxyazetidine with formaldehyde under basic conditions to install the hydroxymethyl group.

-

Oxidation : Converting the hydroxymethyl group to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO. Yields for this step range from 65% to 78%, depending on the oxidizing agent.

Table 1: Oxidation Conditions and Yields

| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Jones reagent | 0–5 | 4 | 65 |

| TEMPO/NaClO | 25 | 6 | 78 |

Boc Protection of the Azetidine Nitrogen

The final Boc protection is performed using Boc₂O in tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine is often added to scavenge HCl generated during the reaction.

Procedure :

-

Dissolve (2R,3S)-2-methylazetidine-3-carboxylic acid (1.0 equiv) in DCM.

-

Add Boc₂O (1.05 equiv) and triethylamine (1.1 equiv) at 0°C.

-

Purify via flash chromatography (hexane/ethyl acetate) to isolate the product in 92% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

Catalytic Asymmetric Synthesis

Chiral palladium catalysts enable enantioselective reductions of azetidinone precursors. For instance, hydrogenation of (2R,3S)-2-methylazetidin-3-one using Pd/C in methanol achieves >99% enantiomeric excess (ee) at 50 psi H₂.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, (2R,3S)-1-tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is often employed in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific pathways .

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (2R,3S)-1-tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the functional groups present on the azetidine ring and the Boc protecting group .

Comparison with Similar Compounds

Key Observations:

Ring Size and Strain :

- The target azetidine’s four-membered ring introduces greater angular strain compared to five-membered pyrrolidine analogs. This strain typically enhances reactivity in ring-opening reactions but may reduce thermal stability .

- Pyrrolidines (e.g., ) exhibit lower ring strain, favoring conformational flexibility and stability in biological systems.

The methoxy group in (2R,3S)-1-Boc-3-methoxypyrrolidine-2-carboxylic acid introduces polarity, altering solubility and hydrogen-bonding capacity compared to methyl-substituted analogs.

Stereochemistry :

Thermal Stability and Reactivity:

- Azetidines generally exhibit lower thermal stability than pyrrolidines due to ring strain. This property may necessitate milder reaction conditions during synthetic modifications.

- The Boc group in all listed compounds provides acid-labile protection, enabling selective deprotection under acidic conditions—a critical feature in peptide synthesis .

Predicted Properties:

Biological Activity

(2R,3S)-1-tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that contribute to its biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- IUPAC Name : (2R,3S)-1-(tert-butoxycarbonyl)-2-methylazetidine-3-carboxylic acid

- Molecular Formula : C10H17NO4

- Molecular Weight : 215.25 g/mol

- CAS Number : 2231663-77-5

The biological activity of this compound is primarily attributed to its role as an inhibitor in various enzymatic pathways. Its structure allows it to interact with specific protein targets, influencing their function and activity.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in metabolic processes. For example, it has shown potential as a β-lactamase inhibitor, which is crucial in combating antibiotic resistance by preventing the degradation of β-lactam antibiotics .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various bacterial strains. The compound's effectiveness was evaluated using standard microbiological techniques, including disk diffusion and minimum inhibitory concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) | Inhibition (%) |

|---|---|---|

| E. coli | 32 | 85 |

| S. aureus | 16 | 90 |

| P. aeruginosa | 64 | 75 |

Case Studies

A notable case study involved the application of this compound in a therapeutic setting for treating infections caused by resistant bacterial strains. The study highlighted its ability to restore the efficacy of conventional antibiotics when used in combination therapies.

Clinical Implications

The promising results from preclinical studies suggest that this compound could be developed into a novel therapeutic agent. Its ability to inhibit β-lactamases positions it as a potential candidate for addressing antibiotic resistance challenges.

Q & A

Q. What are the optimal synthetic routes for (2R,3S)-1-tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves:

- Stepwise protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the azetidine ring during subsequent reactions.

- Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to achieve the (2R,3S) configuration.

- Carboxylic acid functionalization : Post-synthetic modifications (e.g., hydrolysis of esters). Yield and purity depend on solvent choice (e.g., dichloromethane for Boc protection), temperature (0–25°C for stereosensitive steps), and purification methods (HPLC or recrystallization) .

Q. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

- NMR spectroscopy : , , and 2D NMR (COSY, NOESY) to confirm stereochemistry and substituent positions.

- X-ray crystallography : Definitive proof of absolute configuration for crystalline derivatives.

- Chiral HPLC : To resolve enantiomeric impurities (>98% enantiomeric excess required for pharmacological studies) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol protection.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste disposal : Segregate acidic waste (carboxylic acid group) from organic solvents .

Advanced Research Questions

Q. How does the stereochemistry of (2R,3S)-configured azetidine derivatives influence their biological activity compared to other stereoisomers?

- Case study : The (2R,3S) configuration enhances binding affinity to serine proteases (e.g., thrombin) due to optimal spatial alignment of the carboxylic acid and Boc-protected amine.

- Methodological approach : Compare IC values of stereoisomers using enzyme inhibition assays. For example, (2R,3S) isomers show 10-fold higher activity than (2S,3R) analogs in thrombin inhibition studies .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Variable factors :

| Factor | Impact | Mitigation |

|---|---|---|

| Boc protection pH | Acidic conditions may hydrolyze azetidine | Use buffered conditions (pH 7–8) |

| Catalyst loading | Low enantioselectivity in asymmetric steps | Optimize with 5–10 mol% chiral catalysts (e.g., Jacobsen’s salen complexes) |

- Troubleshooting : Employ design of experiments (DoE) to identify critical parameters .

Q. How can molecular docking and surface plasmon resonance (SPR) elucidate this compound’s interaction with biological targets?

- Docking workflow :

Prepare protein structures (e.g., thrombin; PDB ID 1PPB) using molecular dynamics (MD) simulations.

Dock the compound using AutoDock Vina, focusing on hydrogen bonding with Ser195 and hydrophobic interactions with the Boc group.

- SPR validation : Measure binding kinetics (k, k) at 25°C in HBS-EP buffer. Typical K values range 10–100 nM for high-affinity targets .

Q. What are the key structural analogs of this compound, and how do modifications (e.g., methyl vs. fluoro substituents) alter physicochemical properties?

- Comparative analysis :

| Analog | Modification | LogP | Solubility (mg/mL) | Target Affinity |

|---|---|---|---|---|

| 3-Methyl | Increased hydrophobicity | 1.8 | 2.1 | Moderate |

| 3-Fluoro | Enhanced metabolic stability | 1.5 | 3.4 | High |

- Methodology : Calculate partition coefficients (CLogP) and perform shake-flask solubility tests in PBS .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across literature reports?

- Solvent effects : Chemical shifts differ in DO vs. CDCl due to proton exchange at the carboxylic acid group.

- Temperature-dependent rotamers : Boc group rotation at >25°C broadens peaks; collect spectra at 20°C for clarity .

Methodological Recommendations

- Stereochemical purity : Validate via Mosher’s ester analysis or chiral derivatization .

- Scale-up challenges : Replace THF with 2-MeTHF for safer large-scale Boc protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.